molecular formula C22H21ClN4O2 B2608283 (E)-3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide CAS No. 1396892-06-0

(E)-3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide

Cat. No.: B2608283
CAS No.: 1396892-06-0
M. Wt: 408.89
InChI Key: JXTIWCMDIYWKCQ-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C22H21ClN4O2 and its molecular weight is 408.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide is a complex organic compound with potential biological activities. This article reviews its synthesis, characterization, and biological activity, focusing on its pharmacological properties and mechanisms of action.

Compound Identification

The compound's chemical structure can be represented by the following identifiers:

  • Molecular Formula : C20H16ClN5O2
  • IUPAC Name : this compound
  • SMILES : O=C(CN(c1c(-n2nc(C3CC3)cc22)nccc1)C2=O)Nc1cccc(Cl)c1

Synthesis and Characterization

The synthesis of this compound involves multiple steps that typically include:

  • Formation of the triazole ring : This is achieved through the reaction of cyclopropyl and phenyl derivatives.
  • Acrylamide formation : The final product is obtained by coupling the triazole derivative with a chlorophenyl group.

Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 7.8 to 62.5 µg/mL .

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus15.631.25
Escherichia coli31.2562.5
Pseudomonas aeruginosa62.5125

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of specific enzymes : The triazole moiety can interact with various enzymes, potentially inhibiting their activity.
  • Modulation of cellular pathways : It may affect signaling pathways related to cell proliferation and apoptosis.

Case Studies

In a study involving similar triazole derivatives, researchers observed that these compounds could inhibit the growth of cancer cell lines by inducing apoptosis through caspase activation . Additionally, the compounds were noted for their ability to disrupt microbial cell membranes, leading to cell lysis in Gram-positive bacteria .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c23-19-9-5-4-6-16(19)12-13-20(28)24-14-15-26-22(29)27(18-7-2-1-3-8-18)21(25-26)17-10-11-17/h1-9,12-13,17H,10-11,14-15H2,(H,24,28)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTIWCMDIYWKCQ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.